molecular formula C25H29NO8 B1144387 alpha-Benzyl-4,6-O-benzylidene-muramic acid CAS No. 19229-57-3

alpha-Benzyl-4,6-O-benzylidene-muramic acid

Cat. No.: B1144387
CAS No.: 19229-57-3
M. Wt: 471.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Benzyl-4,6-O-benzylidene-muramic acid is a chemical compound with the molecular formula C25H29NO8 . It is used in various chemical and biological research .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 471.5 . The exact structure can be found in various chemical databases .


Physical and Chemical Properties Analysis

This compound has a melting point of 220-222°C, a predicted boiling point of 717.7±60.0 °C, and a predicted density of 1.31±0.1 g/cm3 . It also has a predicted pKa value of 3.33±0.10 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Orthogonally Protected Muramic Acid Building Blocks for Solid Phase Peptide Synthesis : Research has detailed the synthesis of benzyl 2-amino-4, 6-O-benzylidene-3-O-[(R)-1-carboxyethyl]-2-deoxy-N-9-fluorenylmethyloxycarbonyl-α-D-glucopyranoside from N-acetylglucosamine. This compound is significant for its utility in the solid-phase synthesis of peptide natural products containing oligo(poly)saccharide moieties, showcasing an important advancement in peptide synthesis methodology (VLAHOVIČEK-KAHLINA & Jakas, 2015).

Glycosylation and Oligosaccharide Synthesis

  • Mechanism of Chemical Glycosylation Reactions : The study on glycosylation reactions has revealed the significant role of the 4,6-O-benzylidene acetal control element in facilitating direct entry into the beta-mannopyranosides. This insight is crucial for understanding the mechanistic aspects of glycosidic bond formation, enhancing the efficiency and selectivity of glycosylation processes (Crich, 2010).

Protective Group Strategies in Organic Synthesis

  • Influence of Protecting Groups on Glycosylation : Research into the effects of various protecting groups, including 4,6-O-benzylidene, on the stereochemical outcomes of glycosylations has provided deeper insights into the strategic use of protecting groups in complex carbohydrate synthesis. These studies have informed a more nuanced approach to achieving desired stereochemical configurations in glycosidic linkages, highlighting the critical role of protecting groups in organic synthesis (Crich, de la Mora, & Vinod, 2003).

Solid Phase Synthesis Techniques

  • Solid-Phase Synthesis of Alpha-Gal Epitopes : A novel route for the solid-phase synthesis of alpha-Gal epitopes has been developed, employing fluorinated protective groups and linkers for on-resin analysis with gel-phase (19)F NMR spectroscopy. This method represents a significant advancement in the field of oligosaccharide synthesis, providing a more efficient and analytically tractable approach to the synthesis of biologically relevant epitopes (Mogemark, Elofsson, & Kihlberg, 2003).

Properties

IUPAC Name

(2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19-,20-,21-,22-,24?,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPMVSNCFXDOJX-BKIFYLKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.